1-[(2S)-1-Phenylpropan-2-yl]piperidine
Description
Properties
CAS No. |
918881-86-4 |
|---|---|
Molecular Formula |
C14H21N |
Molecular Weight |
203.32 g/mol |
IUPAC Name |
1-[(2S)-1-phenylpropan-2-yl]piperidine |
InChI |
InChI=1S/C14H21N/c1-13(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2,4-5,8-9,13H,3,6-7,10-12H2,1H3/t13-/m0/s1 |
InChI Key |
TWIKIOOMYIVBAD-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=C1)N2CCCCC2 |
Canonical SMILES |
CC(CC1=CC=CC=C1)N2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Organozinc Reagent Synthesis and Cyclization
The foundational approach for synthesizing 2-substituted piperidines involves the preparation of β-aminoalkyl zinc iodides derived from chiral amino acids. For instance, L-serine derivatives are converted into protected β-aminoalkyl zinc iodides, which undergo copper-catalyzed coupling with 3-chloro-2-(chloromethyl)prop-1-ene (41) to form 5-methylene piperidine intermediates. Cyclization using sodium hydride yields enantiomerically enriched 5-methylene-2-substituted piperidines (55–85% yields).
Reaction Conditions :
- Catalyst : CuI (10 mol%)
- Base : NaH (2.0 equiv)
- Temperature : 0°C to room temperature
- Solvent : Tetrahydrofuran (THF)
Hydrogenation for Stereochemical Control
Hydrogenation of 5-methylene piperidines introduces a methyl group at position 5 while resolving diastereomers. For example, hydrogenating TFA-protected 5-methylene piperidines over Pd/C (10% w/w) in methanol yields separable 5-methyl-2-substituted piperidines with higher stereoselectivity (trans:cis = 3:1) compared to Boc-protected analogs (trans:cis = 1:1). This step is critical for accessing the (2S)-configured target compound.
Palladium-Catalyzed Allylic Amination and Coupling
Allylic Amination for Piperidine Ring Formation
Palladium-catalyzed allylic amination, as demonstrated by Desmaële et al., enables the construction of the piperidine skeleton via η³-allylpalladium intermediates. Reaction of benzylamine with unsaturated ester 23 (derived from bromo-acetal 15) forms 5-methylene piperidine 25a in 68% yield. However, less nucleophilic amines (e.g., p-toluenesulfonamide) exhibit reduced efficiency (42% yield), underscoring the sensitivity of this method to electronic effects.
Key Intermediate :
- Substrate : Unsaturated ester 23 (R = Ac)
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Ligand : 1,4-Bis(diphenylphosphino)butane (dppb)
Heck Coupling for Side-Chain Functionalization
Post-hydrogenation, Heck reactions introduce aryl groups at position 5. For instance, coupling 5-methylpiperidine with iodobenzene using Pd(OAc)₂ and P(o-tol)₃ generates 2,5-disubstituted piperidines with retained stereochemistry. This method is adaptable for installing the phenylpropan-2-yl group via aryl halide precursors.
Reductive Cyclization of Oxoamino Acid Derivatives
Synthesis of 6-Oxoamino Acids
Davis and co-workers developed a reductive cyclization strategy starting from 6-oxoamino acids. Conjugate addition of organozinc reagents (derived from L-serine) to enones forms imine intermediates, which undergo stereoselective reduction with NaBH₄ to yield 2,6-disubstituted piperidines. While this method produces inseparable diastereomers (1:1 ratio), it offers a pathway to pipecolic acid derivatives relevant to the target compound.
Example :
- Substrate : Aldehyde 65 (R = menthol)
- Reductant : NaBH₄ (2.0 equiv)
- Yield : 70% (cis- and trans-pipecolates)
Stereoselective Alkylation of Piperidine Precursors
Chiral Pool Synthesis from Amino Acids
The Jackson group’s organozinc methodology utilizes amino acids (e.g., L-aspartic acid) to generate enantiopure piperidines. Alkylation of β-aminoalkyl zinc iodides with propenoyl chloride forms 4-oxo amino acids, which cyclize to piperidines under acidic conditions (e.g., HCl/Et₂O). This approach ensures retention of chirality from the amino acid precursor.
Case Study :
Resolution of Diastereomers via Crystallization
Diastereomeric piperidines derived from reductive cyclization are separable via fractional crystallization. For example, the cis- and trans-2,6-dimethylpiperidines from Blechert’s domino metathesis-hydrogenation method are resolved using hexane/EtOAc (3:1), yielding >95% enantiomeric excess for the cis isomer.
Hydrogenation and Functional Group Transformations
Catalytic Hydrogenation of Unsaturated Intermediates
Selective hydrogenation of exocyclic double bonds in 5-methylene piperidines (e.g., 122c) using H₂/Pd-C in methanol installs the methyl group while preserving the (2S)-configuration. Excessive water during work-up promotes E1cB elimination, forming diene byproducts (e.g., 123, 56% yield), necessitating careful control of reaction conditions.
Optimized Conditions :
Functionalization via Nucleophilic Substitution
Alkylation of piperidine-2-methanol with 2-bromo-4′-chloroacetophenone in acetone introduces the phenylpropan-2-yl group, albeit with moderate yields (45–50%). Steric hindrance at the piperidine nitrogen limits efficiency, prompting the use of polar aprotic solvents (e.g., DMF) to enhance reactivity.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
1-[(2S)-1-Phenylpropan-2-yl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as alkyl halides and amines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
1-[(2S)-1-Phenylpropan-2-yl]piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[(2S)-1-Phenylpropan-2-yl]piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways involved in disease processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(2S)-1-(Arylacetyl)-2-(Aminomethyl)piperidine Derivatives
Structural Features: These compounds feature an arylacetyl group at the piperidine nitrogen and an aminomethyl substituent at the 2-position. The (2S) configuration is critical for activity . Pharmacological Profile:
- Selectivity : Exceptionally high κ-opioid receptor selectivity (κ/μ ratios up to 6500:1).
- Potency: Ki values for κ-opioid binding as low as 0.24 nM, surpassing morphine in antinociceptive assays (ED50 = 0.05 mg/kg vs. morphine’s 1.25 mg/kg) . Applications: Potential analgesics with reduced μ-opioid side effects (e.g., respiratory depression).
Table 1: Key Data for (2S)-1-(Arylacetyl) Derivatives
| Compound | κ Ki (nM) | κ/μ Selectivity | ED50 (mg/kg) |
|---|---|---|---|
| 3,4-Dichlorophenylacetyl | 0.24 | 6500:1 | 0.05 |
| 4-Trifluoromethylphenylacetyl | 0.57 | 4100:1 | 0.07 |
1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine (1-BCP)
Structural Features : A benzodioxolyl carbonyl group replaces the phenylpropan-2-yl moiety.
Pharmacological Profile :
2-Phenyl-2-(1-piperidinyl)propane (PPP)
Structural Features : Features a dimethylbenzyl group instead of the phenylpropan-2-yl chain.
Properties :
Gacyclidine (1-[(1R,2S)-2-Methyl-1-(thiophen-2-yl)cyclohexyl]piperidine)
Structural Features : Incorporates a thiophene-substituted cyclohexyl group.
Pharmacological Profile :
- Target : NMDA receptor antagonist.
- Applications : Neuroprotective agent in traumatic brain injury and stroke models .
Table 2: Structural and Functional Comparison
Key Insights from Structure-Activity Relationships (SAR)
- Stereochemistry : The (2S) configuration in both this compound and the arylacetyl derivatives is critical for receptor interaction, likely due to optimal spatial alignment with binding pockets .
- Substituent Effects: Electron-Withdrawing Groups: Enhance κ-opioid affinity (e.g., 3,4-dichloro in arylacetyl derivatives) . Lipophilic Groups: Improve CNS penetration (e.g., dimethylbenzyl in PPP) . Heterocyclic Moieties: Redirect activity to non-opioid targets (e.g., thiophene in Gacyclidine for NMDA antagonism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
